![molecular formula C19H21N3O5 B2856603 3-(3,5-二甲氧基苄基)-5-乙氧基-1-甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 941947-08-6](/img/structure/B2856603.png)

3-(3,5-二甲氧基苄基)-5-乙氧基-1-甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

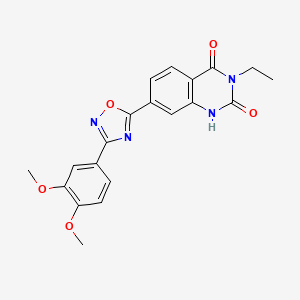

This compound belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are compounds containing the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .

Synthesis Analysis

The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U, 7) by a route that has general applicability to the preparation of many 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines is described . The key intermediate, 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine (4), is converted to the 7-chloro compound 5 by treatment with a 1:1 complex of N,N-dimethylformamide–thionyl chloride, and 5 is hydrogenolyzed with palladium on charcoal in the presence of potassium hydroxide to yield 7 .Molecular Structure Analysis

The compound contains the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .Physical And Chemical Properties Analysis

The density of a similar compound, 2,4-Dimethoxypyrimidine, is 1.1501 g/mL at 25 °C (lit.) .科学研究应用

Cancer Research

This compound has been studied for its potential as a lipid-soluble inhibitor of dihydrofolate reductase, which is crucial in cancer treatment. It’s comparable to methotrexate in inhibiting cell growth, offering a new avenue for chemotherapy .

Drug Synthesis

The structural complexity of this compound makes it a candidate for synthesizing novel drugs. Its boronic acid derivative is used in Suzuki coupling reactions , a pivotal step in creating complex pharmaceuticals .

Biological Studies

Due to its lipophilic nature, this compound can rapidly enter cells without being temperature-dependent, which is beneficial for studying intracellular processes and drug delivery mechanisms .

Chemotherapy Enhancement

The compound’s ability to cease deoxyuridine incorporation into DNA could be used to enhance the efficacy of existing chemotherapy agents by inhibiting DNA synthesis in cancer cells .

Molecular Biology

Its unique structure allows for the study of molecular interactions within cells, particularly how molecules like this inhibit enzymes that are essential for cell survival and replication .

Pharmacokinetics

Research into this compound can provide insights into the pharmacokinetics of similar molecules, including absorption, distribution, metabolism, and excretion, which is vital for drug development .

Chemical Biology

The compound serves as a tool in chemical biology to understand the role of dihydrofolate reductase in metabolic pathways, which could lead to the discovery of new metabolic inhibitors .

Medicinal Chemistry

It’s a potential starting point for the design of new medicinal compounds, especially those targeting cancer and autoimmune diseases , due to its action on folate metabolism .

作用机制

Target of Action

The primary target of this compound is Dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.

Mode of Action

The compound interacts with its target, DHFR, by inhibiting its activity . This inhibition disrupts the tetrahydrofolate synthesis pathway, leading to a decrease in DNA synthesis and cell growth.

Biochemical Pathways

The affected pathway is the tetrahydrofolate synthesis pathway . This pathway is essential for the production of tetrahydrofolate, a coenzyme involved in the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts this pathway, leading to a decrease in these essential biomolecules.

Pharmacokinetics

The compound’s lipid solubility suggests it may have good absorption and distribution characteristics .

Result of Action

The result of the compound’s action is a decrease in DNA synthesis and cell growth due to the disruption of the tetrahydrofolate synthesis pathway . This can lead to cell death, particularly in rapidly dividing cells, such as cancer cells.

属性

IUPAC Name |

3-[(3,5-dimethoxyphenyl)methyl]-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-5-27-15-6-7-20-17-16(15)18(23)22(19(24)21(17)2)11-12-8-13(25-3)10-14(9-12)26-4/h6-10H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLJAMVKFDDPME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC(=CC(=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4(2H)-Benzofuranone, 7-beta-D-glucopyranosyl-3-[3-beta-D-glucopyranosyl-2,3,4-trihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-6-oxo-1,4-cyclohexadien-1-yl]-3,7-dihydro-6,7-dihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-, (2S,3S)-](/img/structure/B2856533.png)

![(R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine](/img/structure/B2856536.png)